molecular formula C9H17IN2OSi B8519021 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8519021
M. Wt: 324.23 g/mol
InChI Key: NUNSVSJKGVVWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H17IN2OSi and its molecular weight is 324.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Molecular Formula

C9H17IN2OSi

Molecular Weight

324.23 g/mol

IUPAC Name

2-[(2-iodoimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)7-6-13-8-12-5-4-11-9(12)10/h4-5H,6-8H2,1-3H3

InChI Key

NUNSVSJKGVVWFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 191E (1.50 g, 7.56 mmol) in dry tetrahydrofuran (38 mL) at −40° C. was treated dropwise with a solution of n-butyllithium in hexanes (2.5 M, 3.93 mL, 9.83 mmol). After addition of the n-butyllithium, the solution took on a distinct light orange color. The solution was stirred at −40° C. for 45 minutes, followed by dropwise addition of a solution of iodine (2.69 g, 10.59 mmol) in dry tetrahydrofuran (18 mL) followed by warming to room temperature for 20 minutes. The solution was treated with water and with vigorous stirring, solid sodium sulfite was added to discharge the iodine color. The mixture was diluted with ethyl acetate and extracted with water and saturated sodium chloride solution. Drying (Na2SO4), filtration, and concentration in vacuo afforded an oil, which was chromatographed over a 220 g silica gel cartridge, eluting with 0-20% acetonitrile in chloroform. These procedures afforded the title compound (840 mg, 34%) as a colorless oil that crystallized upon pumping under high vacuum. MS (ESI+) m/z (rel abundance) 325 (100, M+H)+, 326 (12).
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